Benzoic acid, 3-amino-, octyl ester

Description

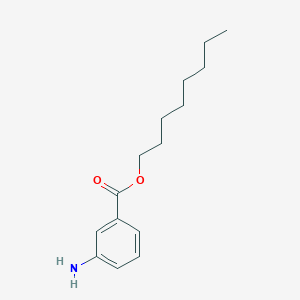

Benzoic acid, 3-amino-, octyl ester (C15H23NO2) is an ester derivative of 3-aminobenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by an octyloxy group. The octyl chain likely enhances lipophilicity compared to shorter-chain esters, influencing solubility and bioactivity.

Properties

CAS No. |

52222-35-2 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

octyl 3-aminobenzoate |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-11-18-15(17)13-9-8-10-14(16)12-13/h8-10,12H,2-7,11,16H2,1H3 |

InChI Key |

RAXSNRAVDGVYCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-amino-, octyl ester typically involves the esterification of 3-amino benzoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction can be represented as follows:

3-Amino benzoic acid+OctanolH2SO4Benzoic acid, 3-amino-, octyl ester+Water

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous stirring and controlled temperature. The use of catalysts and solvents can vary depending on the specific requirements of the production process. After the reaction, the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Benzoic acid, 3-amino-, octyl ester can undergo hydrolysis in the presence of an acid or base to yield 3-amino benzoic acid and octanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The amino group on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens or nitro groups.

Major Products:

Hydrolysis: 3-Amino benzoic acid and octanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Benzoic acid, 3-amino-, octyl ester is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and properties in different chemical reactions.

Biology: In biological research, this compound is used to study the effects of esters on biological systems. It can be used as a model compound to understand the behavior of similar esters in biological environments.

Medicine: Its antimicrobial and antifungal properties are also of interest for pharmaceutical applications .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its pleasant odor makes it suitable for use in perfumes and flavoring agents .

Mechanism of Action

The mechanism of action of benzoic acid, 3-amino-, octyl ester involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the active components, 3-amino benzoic acid and octanol. These components can then interact with various molecular targets, such as enzymes and receptors, to exert their effects. The amino group on the benzene ring can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

(a) Hydroxy-Substituted Octyl Esters

- Octylparaben (4-Hydroxybenzoic acid octyl ester, CAS 1219-38-1): Molecular formula: C15H22O3; molecular weight: 250.34 . Applications: Widely used as a preservative in cosmetics due to antimicrobial properties.

Octyl Salicylate (2-Hydroxybenzoic acid octyl ester, CAS 118-60-5) :

(b) Unsubstituted Octyl Ester

- Octyl Benzoate (CAS 94-50-8): Molecular formula: C15H22O2; molecular weight: 234.33 . Properties: Practically insoluble in water (logP ~5.47), with a fruity odor used in flavoring agents. Contrast: The lack of substituents reduces polarity, making it less bioactive but more volatile than amino- or hydroxy-substituted analogues.

Amino-Substituted Benzoic Acid Esters

- Benzoic Acid, 3-Amino-, Ethyl Ester (CAS 582-33-2): Molecular formula: C9H11NO2; molecular weight: 165.19 . Physical Boiling point 446.7 K (0.017 bar). The shorter ethyl chain reduces lipophilicity compared to the octyl ester.

- Benzoic Acid, 3-Amino-, Methyl Ester (CAS 4518-10-9): Molecular formula: C8H9NO2; molecular weight: 142.09 . Thermodynamics: Reaction enthalpy (ΔrH°) = 1509 ± 8.8 kJ/mol (gas phase).

Key Trend : Increasing alkyl chain length (methyl → ethyl → octyl) correlates with higher molecular weight, lipophilicity, and likely slower metabolic degradation.

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Water Solubility | Key Substituent |

|---|---|---|---|---|

| 3-Amino-, octyl ester | 265.35 | ~4.2 | Low | -NH2 (meta) |

| Octylparaben | 250.34 | 3.8 | Insoluble | -OH (para) |

| Octyl Salicylate | 250.34 | 3.5 | Insoluble | -OH (ortho) |

| Octyl Benzoate | 234.33 | 5.5 | Insoluble | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.